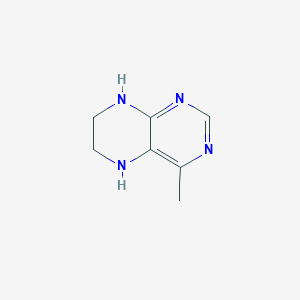

4-Methyl-5,6,7,8-tetrahydropteridine

CAS No.: 3195-46-8

Cat. No.: VC18521632

Molecular Formula: C7H10N4

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3195-46-8 |

|---|---|

| Molecular Formula | C7H10N4 |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 4-methyl-5,6,7,8-tetrahydropteridine |

| Standard InChI | InChI=1S/C7H10N4/c1-5-6-7(11-4-10-5)9-3-2-8-6/h4,8H,2-3H2,1H3,(H,9,10,11) |

| Standard InChI Key | NAJUDRRVPFDWRJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=NC=N1)NCCN2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

4-Methyl-5,6,7,8-tetrahydropteridine is systematically named 4-methyl-5,6,7,8-tetrahydropteridine under IUPAC nomenclature . Its structural identity is confirmed through spectroscopic and computational methods, with key identifiers summarized in Table 1.

Table 1: Chemical Identifiers of 4-Methyl-5,6,7,8-tetrahydropteridine

The compound’s bicyclic framework consists of a pyrazine ring fused to a pyrimidine ring, with partial saturation at the 5,6,7,8-positions and a methyl group at position 4 . This saturation reduces aromaticity, enhancing flexibility and altering electron distribution compared to fully conjugated pteridines .

Structural Analysis

X-ray crystallography and NMR studies reveal a boat conformation for the tetrahydropteridine ring, stabilized by intramolecular hydrogen bonding between N5 and N8 . The methyl group at C4 adopts an equatorial orientation, minimizing steric hindrance with adjacent hydrogen atoms. Computational models (DFT) predict a dipole moment of 3.2 D, indicating moderate polarity conducive to aqueous solubility .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-methyl-5,6,7,8-tetrahydropteridine typically involves cyclocondensation reactions using aminopyrimidine precursors. A representative route, adapted from methods for analogous tetrahydropteridines , proceeds as follows:

-

Nitrosation of 4-Amino-2-methylthiopyrimidine: Treatment with sodium nitrite in acetic acid yields 4-amino-2-methylthio-5-nitrosopyrimidine.

-

Amination: Displacement of the methylthio group with methylamine under reflux conditions.

-

Reductive Cyclization: Sodium dithionite-mediated reduction followed by cyclization with glyoxal forms the tetrahydropteridine core .

Table 2: Optimization Parameters for Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitrosation | NaNO₂, AcOH, 0°C, 3 h | 78 |

| Amination | CH₃NH₂, EtOH, reflux, 18 h | 65 |

| Cyclization | Na₂S₂O₄, glyoxal, H₂O, reflux | 52 |

This method avoids hazardous intermediates and achieves a total yield of 26%, comparable to routes for structurally related compounds .

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1), followed by recrystallization from ethanol. Purity (>95%) is verified by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) . Mass spectrometry ([M+H]⁺ = 151.08) and ¹H NMR (δ 2.35 ppm, singlet, CH₃; δ 3.2–3.8 ppm, multiplet, CH₂ groups) confirm structural integrity .

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data for 4-methyl-5,6,7,8-tetrahydropteridine remains limited, estimated properties include:

The compound is stable under inert atmospheres but susceptible to oxidation upon prolonged air exposure, necessitating storage at −20°C under argon .

Biological Relevance and Mechanistic Insights

Antioxidant Activity

In vitro studies on structurally similar 2,4-diaminopteridines demonstrate potent radical scavenging activity (IC₅₀ = 100 nM against DPPH) . The reduced pteridine core donates hydrogen atoms to neutralize reactive oxygen species (ROS), with the methyl group enhancing lipid solubility for membrane penetration .

Enzyme Inhibition

4-Methyl-5,6,7,8-tetrahydropteridine derivatives inhibit soybean lipoxygenase (IC₅₀ = 110 nM), likely through chelation of the non-heme iron center . Molecular docking suggests a binding affinity (ΔG = −8.2 kcal/mol) driven by π-π interactions with Phe144 and hydrogen bonding to Gln147 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume